Technical Whitepaper: Synthesis, Structural Properties, and Application of 4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine in Kinase Inhibitor Drug Discovery
Technical Whitepaper: Synthesis, Structural Properties, and Application of 4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine in Kinase Inhibitor Drug Discovery
Executive Summary
In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can simultaneously satisfy stringent binding affinities and favorable pharmacokinetic profiles. 4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine (CAS: 1239694-08-6)[1] has emerged as a highly versatile and pre-optimized building block in medicinal chemistry.
Unlike traditional intermediates that require extensive late-stage functionalization, this compound provides a pre-installed hinge-binding core (the pyrazole), a solvent-channel solubilizing vector (the morpholine amide), and a reactive nucleophilic handle (the 5-amino group). This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodology, and its critical role in the development of inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway[2][3].
Physicochemical & Structural Profiling
The utility of 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is rooted in its highly deliberate structural composition. In structure-based drug design (SBDD), every moiety must serve a distinct mechanistic purpose.
Structural Rationale
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1H-Pyrazole Core: Acts as a classical bidentate hinge-binding motif. The adjacent nitrogen atoms (one hydrogen-bond donor, one hydrogen-bond acceptor) interact directly with the peptide backbone of the kinase hinge region, anchoring the molecule within the ATP-binding site[2].
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Morpholine-4-carbonyl Group (C4 Position): Morpholine is a privileged solubilizing group. Positioned at C4, it is geometrically directed outward toward the solvent-exposed channel of the kinase. This positioning prevents steric clashes within the hydrophobic pockets while significantly improving the aqueous solubility and metabolic stability of the final drug candidate[2].
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5-Amino Group: Serves as the primary synthetic vector. The exocyclic amine is sufficiently nucleophilic to undergo Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing chemists to append complex heteroaryl systems that probe the deep hydrophobic pockets of the target kinase.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the building block, which are critical for calculating the ligand efficiency and lipophilic efficiency of downstream drug candidates.
| Property | Value / Description |
| Chemical Name | 4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine |
| Synonym | (5-amino-1H-pyrazol-4-yl)(morpholino)methanone |
| CAS Registry Number | 1239694-08-6[1] |
| Molecular Formula | C8H12N4O2[1] |
| Molecular Weight | 196.21 g/mol [1] |
| Topological Polar Surface Area (TPSA) | ~85.9 Ų |
| Hydrogen Bond Donors | 3 (Exocyclic NH2, Pyrazole NH) |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, Morpholine O, Pyrazole N, Amino N) |
| Physical State | Solid (typically off-white to pale yellow powder) |
Application in Drug Discovery: Targeting the Myddosome (IRAK4)
IRAK4 is a master regulator of the innate immune system and a central kinase that mediates signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[3]. Upon ligand recognition, the adaptor protein MyD88 recruits IRAK4 to form a higher-order signaling complex known as the "myddosome"[4][5].
Dysregulation of this pathway is a primary driver in autoimmune diseases such as rheumatoid arthritis, hidradenitis suppurativa, and inflammatory bowel disease[5][6]. Inhibitors derived from 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine act as competitive ATP antagonists. By locking into the IRAK4 hinge region via the pyrazole core, they prevent the trans-autophosphorylation required for downstream NF-κB and MAPK activation[3][4].
Figure 1: MyD88-dependent IRAK4 signaling pathway and pyrazole-based intervention point.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the building block and its subsequent functionalization. These methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical controls.
Protocol 1: Synthesis of 4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine via Amide Coupling
Causality & Rationale: The starting material, 5-amino-1H-pyrazole-4-carboxylic acid, is highly polar and zwitterionic, making standard acid chloride formation (e.g., using SOCl2) prone to side reactions and degradation. Therefore, a mild peptide coupling reagent (HATU) is utilized. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, driving the reaction forward efficiently at room temperature while preventing the competitive acylation of the less nucleophilic 5-amino group.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 5-amino-1H-pyrazole-4-carboxylic acid (1.0 equivalent, e.g., 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the suspension. The non-nucleophilic base deprotonates the carboxylic acid, enhancing its solubility.
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Coupling Reagent Addition: Cool the mixture to 0 °C using an ice bath. Portion-wise, add HATU (1.2 equivalents). Stir for 15 minutes to allow the formation of the active ester intermediate.
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Amine Addition: Add morpholine (1.2 equivalents) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.
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In-Process Control: Stir for 2–4 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting material (m/z 128[M+H]+) is fully consumed, and the product mass (m/z 197[M+H]+) is dominant.
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer thoroughly with a mixture of Ethyl Acetate/Isopropanol (4:1) due to the high polarity of the product. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Validation: Purify via flash column chromatography (DCM:MeOH gradient). Validate the structure via 1H NMR (DMSO-d6), ensuring the presence of the morpholine multiplets (~3.5 ppm) and the broad singlet of the exocyclic amine.
Protocol 2: Downstream Functionalization via SNAr (Kinase Inhibitor Assembly)
Causality & Rationale: To build the extended kinase inhibitor, the 5-amino group of the synthesized building block is reacted with a heteroaryl electrophile (e.g., a 2-chloropyrimidine derivative). Because the 5-amino group on the electron-rich pyrazole is only moderately nucleophilic, the reaction requires elevated temperatures and a strong inorganic base to proceed efficiently.
Step-by-Step Methodology:
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Preparation: Dissolve 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine (1.0 equivalent) and the target heteroaryl chloride (1.1 equivalents) in anhydrous 1,4-dioxane.
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Base Addition: Add finely powdered anhydrous potassium carbonate (K2CO3, 2.5 equivalents) to the mixture.
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Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100 °C (or process in a microwave reactor at 120 °C for 30 minutes).
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In-Process Control: Monitor the consumption of the pyrazole building block via TLC or LC-MS.
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Isolation: Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify the resulting extended scaffold via preparative HPLC.
Conclusion
The strategic incorporation of 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine into drug discovery pipelines exemplifies the power of fragment-based and structure-guided design. By embedding critical physicochemical properties—such as hinge-binding capability and solvent-channel solubility—directly into the foundational building block, medicinal chemists can accelerate the optimization of highly potent and selective kinase inhibitors targeting complex inflammatory networks like the IRAK4 myddosome pathway.
References
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Chaudhary, D., et al. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." National Center for Biotechnology Information (PMC). Available at: [Link]
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Lim, J., et al. "Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors." Office of Scientific and Technical Information (OSTI). Available at: [Link]
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Wang, Y., et al. "IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa." National Center for Biotechnology Information (PMC). Available at: [Link]
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Zhang, L., et al. "A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease." MDPI. Available at: [Link]
Sources
- 1. CAS:1239694-08-6, 4-(Morpholine-4-carbonyl)-1H-pyrazol-5-amine-毕得医药 [bidepharm.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
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